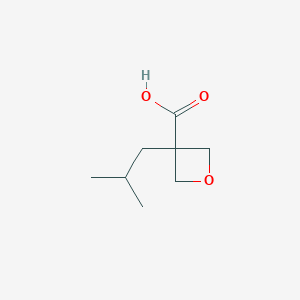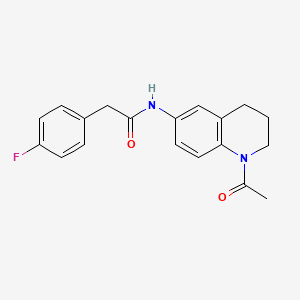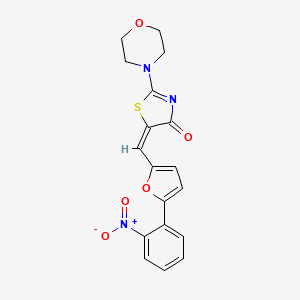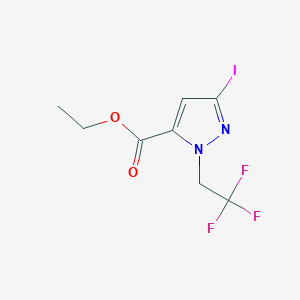
3-(2-Methylpropyl)oxetane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropyl)oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of 3-(2-Methylpropyl)oxetane-3-carboxylic acid involves the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at high temperatures . The process involves the formation of an oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of 3-(2-Methylpropyl)oxetane-3-carboxylic acid is represented by the IUPAC name 3-isobutyloxetane-3-carboxylic acid . The InChI code for this compound is 1S/C8H14O3/c1-6(2)3-8(7(9)10)4-11-5-8/h6H,3-5H2,1-2H3,(H,9,10) .Chemical Reactions Analysis
The chemical reactions involving 3-(2-Methylpropyl)oxetane-3-carboxylic acid are sensitive to epoxide substitution . The reaction proceeds via an SN2 transition structure . Enantioenriched chiral oxetanes can be accessed from enantioenriched epoxides with full retention of enantiomeric purity .Relevant Papers Relevant papers related to 3-(2-Methylpropyl)oxetane-3-carboxylic acid can be found at Sigma-Aldrich .
Applications De Recherche Scientifique
Pharmaceuticals
3-(2-Methylpropyl)oxetane-3-carboxylic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of new drugs, particularly those targeting specific enzymes or receptors. This compound can be modified to enhance the efficacy and selectivity of therapeutic agents .
Organic Synthesis
In organic chemistry, 3-(2-Methylpropyl)oxetane-3-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its oxetane ring is a versatile moiety that can undergo various chemical reactions, making it useful for constructing diverse organic frameworks .
Agrochemicals
This compound is also used in the development of agrochemicals, such as herbicides and pesticides. Its ability to interact with biological systems makes it a key ingredient in formulations designed to protect crops from pests and diseases .
Material Science
In material science, 3-(2-Methylpropyl)oxetane-3-carboxylic acid is utilized in the synthesis of polymers and resins. Its incorporation into polymer chains can enhance the mechanical properties and stability of the resulting materials, making them suitable for various industrial applications .
Biochemical Research
Researchers use this compound in biochemical studies to investigate enzyme mechanisms and protein interactions. Its structural features allow it to act as a probe or inhibitor in enzymatic assays, providing insights into biochemical pathways and processes .
Medicinal Chemistry
In medicinal chemistry, 3-(2-Methylpropyl)oxetane-3-carboxylic acid is explored for its potential to improve the pharmacokinetic properties of drug candidates. By incorporating this compound into drug molecules, scientists aim to enhance their solubility, stability, and bioavailability .
Catalysis
This compound is also employed in catalytic processes, where it can act as a ligand or a catalyst itself. Its unique structure allows it to facilitate various chemical transformations, making it valuable in both academic and industrial research settings .
Environmental Science
In environmental science, 3-(2-Methylpropyl)oxetane-3-carboxylic acid is studied for its potential to degrade pollutants. Its reactivity can be harnessed to break down harmful substances in the environment, contributing to cleaner and safer ecosystems .
These applications highlight the versatility and importance of 3-(2-Methylpropyl)oxetane-3-carboxylic acid in scientific research and various industries.
Propriétés
IUPAC Name |
3-(2-methylpropyl)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)3-8(7(9)10)4-11-5-8/h6H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFPYLOKDVVBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(COC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)oxetane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-4-thiazolecarboxylic acid ethyl ester](/img/structure/B2615921.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2615923.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2615926.png)

![N-[(4-fluorophenyl)methyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2615929.png)
![2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2615935.png)


![N-cyclohexyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2615938.png)

![N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2615940.png)